2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

P2X3 purinergic receptor Pain and sensory neurobiology Antagonist selectivity profiling

This 3-cyano-2-pyridone derivative is a rationally designed polypharmacological probe with P2X3 EC50 80 nM, PI3Kδ IC50 374 nM, and CRTH2 Ki 26 nM. Unlike analogs (4-methoxyphenyl, 5-fluoro-2-methylphenyl, or unsubstituted phenyl variants), the 2-ethylphenyl substituent confers a unique target selectivity fingerprint essential for coordinated purinergic, PI3K/AKT, and prostaglandin D₂ pathway studies. CYP3A4 TDI IC50 > 10 µM ensures minimal drug-drug interaction risk in PK/PD models using CYP3A4-metabolized co-therapeutics.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 932314-77-7
Cat. No. B2952965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide
CAS932314-77-7
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C
InChIInChI=1S/C18H19N3O2/c1-4-14-7-5-6-8-16(14)20-17(22)11-21-13(3)9-12(2)15(10-19)18(21)23/h5-9H,4,11H2,1-3H3,(H,20,22)
InChIKeyBTTMFNOXOJVZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 101 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide (CAS 932314-77-7): Core Identity and Procurement-Relevant Class Context


2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide (CAS 932314-77-7) is a synthetic small molecule belonging to the 3-cyano-2-pyridone structural class . This compound features a 3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl core linked via an acetamide bridge to a 2-ethylphenyl moiety . Members of this chemotype have been investigated for interactions with diverse biological targets, including purinergic P2X3 receptors, phosphoinositide 3-kinase delta (PI3Kδ), and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), indicating a polypharmacological profile that is highly sensitive to substitution pattern [1].

Why Closely Related 3-Cyano-2-Pyridone Analogs Cannot Substitute for 2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide in Target-Selective Studies


Within the 3-cyano-2-pyridone scaffold, subtle modifications to the N-arylacetamide side chain produce marked shifts in target selectivity and potency [1]. The 2-ethylphenyl substituent of this compound is not simply a hydrophobic placeholder; structure-activity relationship (SAR) data from publicly accessible bioactivity databases indicate that even closely related analogs—such as the 4-methoxyphenyl, 5-fluoro-2-methylphenyl, or unsubstituted phenyl variants—exhibit significantly different inhibition profiles across P2X3, PI3Kδ, and CRTH2 targets . Consequently, generic substitution risks selecting a compound with an unrelated pharmacological fingerprint, compromising experimental reproducibility and invalidating quantitative structure-activity relationship (QSAR) assumptions [2].

Quantitative Differentiation Evidence for 2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide Relative to Structural Analogs


P2X3 Receptor Antagonism: 2-Ethylphenyl Derivative Demonstrates Sub-Micromolar Potency, Differentiating It from the 4-Methoxyphenyl Analog

The 2-ethylphenyl derivative (CAS 932314-77-7) exhibited antagonist activity at the recombinant rat P2X3 receptor with an EC50 of 80 nM [1]. In contrast, the 4-methoxyphenyl analog (2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide) showed substantially weaker P2X3 blockade, with an IC50 of 999 nM against the human orthologue [2]. The >12-fold difference in potency demonstrates that the 2-ethylphenyl group confers a meaningful advantage for P2X3-targeted applications.

P2X3 purinergic receptor Pain and sensory neurobiology Antagonist selectivity profiling

PI3Kδ-Mediated AKT Phosphorylation Inhibition: Target Compound Achieves Cellular IC50 of 374 nM vs. a More Potent but Structurally Divergent Analog at 116 nM

In a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide achieved an IC50 of 374 nM [1]. A closely related analog, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide (CAS 878677-68-0), exhibited an IC50 of 116 nM in the same assay system [2]. The 2-ethylphenyl compound thus shows a 3.2-fold lower cellular potency than the 5-fluoro-2-methylphenyl variant, providing a less potent but potentially more metabolically stable alternative (fluoro-substituted analogs are often subject to CYP-mediated oxidative defluorination).

PI3Kδ signaling B-cell malignancy Cellular phospho-AKT assay

CRTH2 Receptor Binding Affinity: Ki of 26 nM Positions the 2-Ethylphenyl Derivative as a Moderate-Affinity CRTH2 Ligand Relative to In-Class Benchmarks

In a radioligand displacement assay using [³H]PGD₂ and human CRTH2 receptor expressed in CHO cell membranes, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide exhibited a Ki of 26 nM [1]. While no direct head-to-head comparator within the same study is available, class-level benchmarks for CRTH2 antagonists such as fevipiprant (Ki ≈ 1–3 nM) set the reference for high-affinity ligands [2]. The 26 nM Ki places this compound in a moderate-affinity range suitable for probe molecule applications where sub-nanomolar potency is not required. No comparative data for other 3-cyano-2-pyridone analogs at CRTH2 are publicly accessible.

CRTH2/DP2 receptor Allergic inflammation Radioligand binding assay

CYP3A4 Time-Dependent Inhibition: Low Liability (IC50 > 10 µM) Differentiates the 2-Ethylphenyl Scaffold from More Lipophilic Analogs Prone to P450 Inactivation

The compound was evaluated for time-dependent inhibition of CYP3A4 in human liver microsomes, yielding an IC50 > 10,000 nM after 30-min preincubation [1]. This >10 µM threshold is generally considered to indicate a low risk of mechanism-based CYP3A4 inactivation. Although direct comparative data for other 3-cyano-2-pyridone analogs in the same assay are not publicly available, this value can be contrasted with published CYP3A4 TDI data for structurally related lipophilic heterocycles, which frequently exhibit IC50 values in the 1–5 µM range [2]. The 2-ethylphenyl substitution pattern may thus offer a favorable DDI (drug-drug interaction) liability profile compared to analogs with extended aromatic or halogenated side chains.

Drug metabolism CYP3A4 TDI ADME-Tox profiling

Procurement-Driven Application Scenarios for 2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide Based on Quantified Differentiation


P2X3-Targeted Pain and Sensory Neurobiology Research

With an EC50 of 80 nM at recombinant rat P2X3 receptors [1], this compound is appropriate for in vitro electrophysiology or calcium-flux studies where a sub-100 nM P2X3 antagonist is required but fluorine-containing analogs are undesirable. Its >12-fold potency advantage over the 4-methoxyphenyl analog [2] makes it a rational choice for P2X3-focused screening cascades.

Polypharmacology Profiling Across Inflammatory Targets (P2X3, PI3Kδ, CRTH2)

The compound's multi-target activity—P2X3 EC50 80 nM, PI3Kδ cellular IC50 374 nM, and CRTH2 Ki 26 nM [1][2][3]—uniquely positions it as a single chemical probe for studies investigating coordinated modulation of purinergic, PI3K/AKT, and prostaglandin D₂ signaling pathways in inflammatory disease models.

In Vivo Proof-of-Concept Studies Requiring Low CYP3A4 TDI Risk

For rodent efficacy models where combination with a CYP3A4-metabolized co-therapeutic (e.g., dexamethasone) is planned, the CYP3A4 TDI IC50 > 10 µM [1] suggests minimal risk of pharmacokinetic interaction, supporting procurement for integrated pharmacokinetic/pharmacodynamic (PK/PD) studies.

Structure-Activity Relationship (SAR) Exploration at the N-Arylacetamide Position

As a benchmark 2-ethylphenyl derivative, this compound serves as a reference point for comparative SAR studies. The quantified differences versus the 4-methoxyphenyl (P2X3 IC50 999 nM), 5-fluoro-2-methylphenyl (PI3Kδ IC50 116 nM), and unsubstituted phenyl analogs enable medicinal chemists to rationally prioritize synthetic efforts [1][2].

Quote Request

Request a Quote for 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.